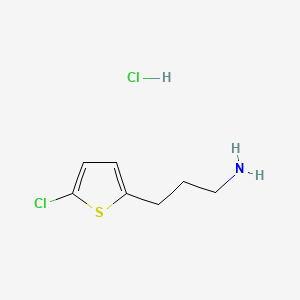
(R)-Ethyl 2-amino-2-cyclobutylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Ethyl 2-amino-2-cyclobutylacetate is a chiral compound with potential applications in various fields of scientific research. It is characterized by the presence of an ethyl ester group, an amino group, and a cyclobutyl ring, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Ethyl 2-amino-2-cyclobutylacetate typically involves the following steps:
Starting Material: The synthesis begins with cyclobutanone, which undergoes a series of reactions to introduce the amino and ester groups.
Amination: The cyclobutanone is first converted to a cyclobutylamine derivative through reductive amination.
Esterification: The cyclobutylamine derivative is then esterified with ethyl chloroacetate under basic conditions to form ®-Ethyl 2-amino-2-cyclobutylacetate.
Industrial Production Methods
Industrial production methods for ®-Ethyl 2-amino-2-cyclobutylacetate may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-Ethyl 2-amino-2-cyclobutylacetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or oximes.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of imines or oximes.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted amines or esters.
Scientific Research Applications
®-Ethyl 2-amino-2-cyclobutylacetate has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-Ethyl 2-amino-2-cyclobutylacetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound can influence various biochemical pathways, including those related to neurotransmission, signal transduction, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
®-Methyl 2-amino-2-cyclobutylacetate: Similar structure but with a methyl ester group instead of an ethyl ester group.
(S)-Methyl 2-amino-2-cyclobutylacetate: The enantiomer of ®-Methyl 2-amino-2-cyclobutylacetate with different stereochemistry.
Uniqueness
®-Ethyl 2-amino-2-cyclobutylacetate is unique due to its specific chiral configuration and the presence of an ethyl ester group, which can influence its reactivity and interaction with biological targets compared to its methyl ester counterparts.
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
ethyl (2R)-2-amino-2-cyclobutylacetate |
InChI |
InChI=1S/C8H15NO2/c1-2-11-8(10)7(9)6-4-3-5-6/h6-7H,2-5,9H2,1H3/t7-/m1/s1 |
InChI Key |
UZHAOXIDNMVYQX-SSDOTTSWSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H](C1CCC1)N |
Canonical SMILES |
CCOC(=O)C(C1CCC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-(methylamino)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}butan-1-one dihydrochloride](/img/structure/B13467900.png)
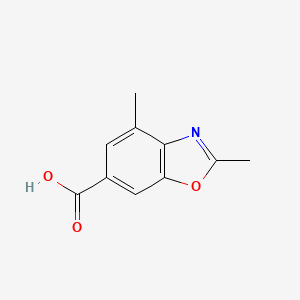
![7-{[(tert-butoxy)carbonyl]amino}-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid](/img/structure/B13467914.png)
![Potassium benzo[d]oxazol-5-yltrifluoroborate](/img/structure/B13467916.png)
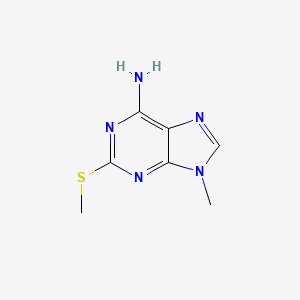



![(4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl)methanol](/img/structure/B13467948.png)

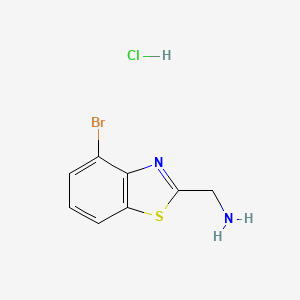
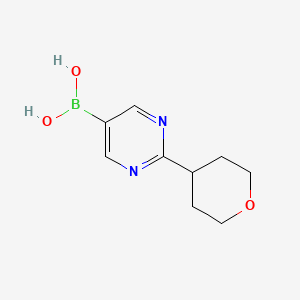
![tert-butyl N-[1-(2-bromoacetyl)cyclopentyl]carbamate](/img/structure/B13467967.png)
